![molecular formula C19H15NO3 B14242479 4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid CAS No. 491602-10-9](/img/structure/B14242479.png)
4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a quinoline derivative with a cyclohexadiene derivative under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A parent compound with a simpler structure but similar biological activities.
Isoquinoline: A structural isomer of quinoline with distinct chemical properties.
Quinazoline: Another quinoline derivative with potential therapeutic applications.
Uniqueness
4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Número CAS |
491602-10-9 |
|---|---|
Fórmula molecular |
C19H15NO3 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
4-hydroxy-3-(3-prop-1-en-2-ylquinolin-4-yl)benzoic acid |
InChI |
InChI=1S/C19H15NO3/c1-11(2)15-10-20-16-6-4-3-5-13(16)18(15)14-9-12(19(22)23)7-8-17(14)21/h3-10,21H,1H2,2H3,(H,22,23) |
Clave InChI |
BWFFNWOHCHSJEB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=C(C2=CC=CC=C2N=C1)C3=C(C=CC(=C3)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


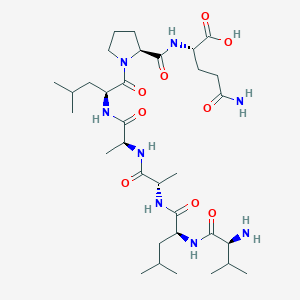

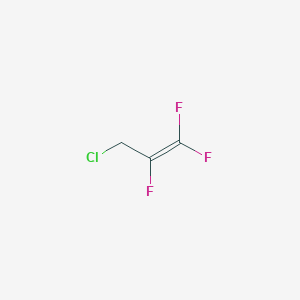
![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)
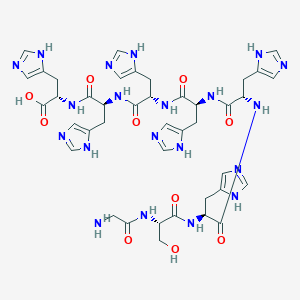
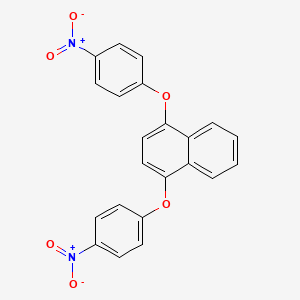


![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
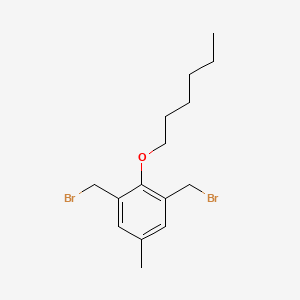
![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
